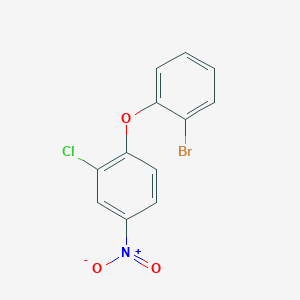

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene

Overview

Description

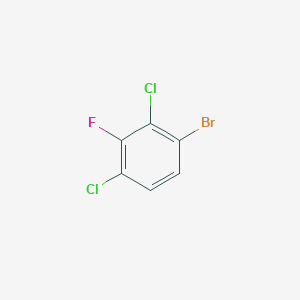

The compound “1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene” is likely an organic compound that contains bromine, chlorine, and a nitro group attached to benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with bromophenoxy, chloro, and nitro substituents . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including further electrophilic aromatic substitution reactions . The presence of electron-withdrawing nitro and halogen groups could make the benzene ring less reactive towards electrophilic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the positions of the substituents on the benzene ring .Scientific Research Applications

Summary of the Application

The compound (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, a derivative of reboxetine iodinated at position 2 of the phenoxy ring, has been synthesized and evaluated for imaging brain norepinephrine transporter (NET) using SPECT .

Methods of Application

(S,S)-123/125I-IPBM was synthesized in a halogen exchange reaction. The affinity and selectivity of (S,S)-IPBM for NET were measured by assaying the displacement of 3H-nisoxetine and (S,S)-125I-IPBM from the binding site in rat brain membrane .

Results or Outcomes

(S,S)-125I-IPBM was prepared with high radiochemical yields (65%) and high radiochemical purity (>98%). (S,S)-IPBM showed high affinity and selectivity for NET in the binding assay experiments .

2. Synthesis of Dihydropyrimidine Derivatives

Summary of the Application

A 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative and 1,3-dimethylbarbituric acid .

Methods of Application

The reaction was constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .

Results or Outcomes

Based on the spectroscopic evidence, the reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .

3. Synthesis of Pyrimidine Derivatives

Summary of the Application

A 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative and 1,3-dimethylbarbituric acid .

Methods of Application

The reaction was constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .

Results or Outcomes

Based on the spectroscopic evidence, the reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .

4. Determination of Impurities in Pharmaceuticals

Summary of the Application

The presence of impurities, particularly the API-related impurities, i.e., degradation-related impurities (DRIs) and interaction-related impurities (IRIs), may affect the quality, safety, and efficacy of drug products .

Methods of Application

Procedures for the identification of DPIs in pharmaceuticals, i.e., ethyl cysteinate dimer, ®-N-methyl-3-(2-bromophenoxy)-3-phenylpropanamine, sestamibi, etc., using high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) were studied .

Results or Outcomes

Practice of kinetic study to distinguish PRIs and DRIs, determination of the potential core fragments coupled with a predicted list of relevant transformations for conducting MS/MS scans, applications of stable isotope distribution patterns or natural abundances, practice of mass balance, etc., have been well demonstrated to justify the reliabilities of identification results .

5. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Summary of the Application

A 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative and 1,3-dimethylbarbituric acid .

Methods of Application

The reaction was constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .

Results or Outcomes

Based on the spectroscopic evidence, the reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .

6. Synthesis of 1,2,4-Triazole Derivatives

Summary of the Application

Compound (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) was synthesized and evaluated for its fungicidal activity .

Methods of Application

The compound was synthesized through a series of reactions involving the formation of a 1,2,4-triazole derivative .

Results or Outcomes

The synthesized compound provided a low EC50 value of 0.12 mg/L against S. sclerotiorum, which was comparable to the commercialized difenoconazole .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-bromophenoxy)-2-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIOIIBATZQKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)

![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)